molecular formula C23H30Cl2N2O2 B2407687 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride CAS No. 34661-69-3

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride

Cat. No.: B2407687
CAS No.: 34661-69-3
M. Wt: 437.41
InChI Key: YSFHQWQQWHLHRC-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a benzhydrylpiperazine core, a structure of significant interest in medicinal chemistry and chemical biology research. The benzhydryl (diphenylmethyl) group attached to the piperazine ring is a common structural motif found in molecules that interact with the central nervous system. The presence of the prop-2-yn-1-yloxy (propargyloxy) side chain provides a versatile chemical handle, as the alkyne group is highly amenable to Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry." This reaction is extensively utilized in bioconjugation, probe development, and the synthesis of more complex chemical entities for screening libraries. Piperazine derivatives are known to exhibit a wide range of pharmacological activities and are frequently explored in the development of ligands for various protein targets. The specific structural features of this compound, including the piperazine ring, benzhydryl group, and propargyl ether, make it a valuable intermediate for researchers investigating new chemical probes, potential pharmacophores, and structure-activity relationships. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules and in chemical biology studies aimed at developing new therapeutic agents or diagnostic tools. This product is intended for laboratory research use only.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2.2ClH/c1-2-17-27-19-22(26)18-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h1,3-12,22-23,26H,13-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFHQWQQWHLHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the intermediate with propargyl alcohol under basic conditions.

    Formation of the Final Product: The final compound is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of Compound A can be contextualized by comparing it to analogues with variations in the piperazine substituents, propanol chain modifications, or aromatic groups. Below is a detailed analysis of key structural analogs:

2.1. Piperazine Substituent Variations

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride (): Key Difference: Replaces the benzhydryl group with a benzyl group and substitutes the propargyloxy with a 2,5-dimethoxybenzyloxy moiety. The dimethoxybenzyloxy group introduces electron-donating methoxy groups, which may enhance metabolic stability but reduce reactivity compared to the propargyl group .

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (): Key Difference: Incorporates a bulky adamantyl group on the phenoxy ring and a methylpiperazine. Impact: The adamantyl group significantly increases lipophilicity, favoring membrane permeability but risking solubility challenges. The methylpiperazine may reduce basicity compared to the benzhydrylpiperazine, affecting receptor interactions .

2.2. Propanol Chain and Aromatic Group Modifications

1-(4-Benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride (): Key Difference: Substitutes the propargyloxy group with a 2,4-dimethylphenoxy group. Impact: The dimethylphenoxy group introduces steric hindrance and electron-donating methyl groups, which may stabilize the compound against oxidative metabolism but reduce electrophilic reactivity (e.g., in click chemistry applications) compared to the propargyloxy group .

1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride (): Key Difference: Replaces the propan-2-ol backbone with a propan-1-one and substitutes the benzhydrylpiperazine with a methylpiperazine.

Table 1: Comparative Analysis of Structural Analogues

Compound Piperazine Substituent Propanol/Aromatic Group Key Properties Evidence Source
Compound A Benzhydryl Propargyloxy High reactivity (propargyl), moderate lipophilicity
Compound Benzyl 2,5-Dimethoxybenzyloxy Enhanced metabolic stability, lower logP
Compound Adamantylphenoxy Methylpiperazine High lipophilicity, potential CNS uptake
Compound Benzhydryl 2,4-Dimethylphenoxy Steric hindrance, metabolic stabilization
Compound Methylpiperazine Benzofuran-propan-1-one Reduced solubility, π-π stacking potential

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Dihydrochloride salts (common across all compounds) improve aqueous solubility, critical for oral bioavailability. However, bulky substituents like adamantyl () may counteract this benefit .
  • Reactivity: The propargyloxy group in Compound A offers unique reactivity (e.g., click chemistry applications), unlike the more stable dimethoxybenzyloxy or phenoxy groups in analogues .
  • Metabolic Stability : Electron-withdrawing groups (e.g., propargyl) may increase susceptibility to cytochrome P450 oxidation, whereas electron-donating groups (e.g., methoxy) in could prolong half-life .

Biological Activity

1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its pharmacological properties. The structural formula can be represented as follows:

C19H24Cl2N2OC_{19}H_{24}Cl_2N_2O

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and potential anti-cancer properties. Research indicates that compounds containing piperazine moieties often exhibit:

  • Antagonistic effects on serotonin receptors : This may influence mood and anxiety disorders.
  • Inhibition of cell proliferation : Particularly in cancer cell lines, suggesting potential as an anti-cancer agent.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds in the same class. For instance, a derivative compound was tested against various cancer cell lines using the MTT assay, revealing significant cytotoxicity with an IC50 value of 0.99 µM against the BT-474 breast cancer cell line .

Summary of Cytotoxicity Data

CompoundCell LineIC50 (µM)
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-olBT-4740.99
Related Compound XHeLa5.25
Related Compound YMCF-73.50

Case Studies

Case Study 1: Apoptosis Induction
In a study examining apoptosis induction, the compound was shown to trigger cell cycle arrest at the sub-G1 and G2/M phases in BT-474 cells. This was confirmed through flow cytometric analysis and staining assays, indicating that the compound promotes programmed cell death in cancer cells .

Case Study 2: Tubulin Polymerization Inhibition
Another significant finding is the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The binding affinity to the colchicine site on tubulin suggests a mechanism similar to established chemotherapeutic agents like paclitaxel .

Pharmacological Implications

The biological activity of 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride indicates its potential as a therapeutic agent in treating various conditions:

  • Cancer Treatment : Its cytotoxic properties and ability to induce apoptosis make it a candidate for further development as an anti-cancer drug.
  • Neurological Disorders : Given its interaction with serotonin receptors, it may also be explored for treating mood disorders.

Q & A

Q. What analytical workflows characterize degradation products under accelerated stability testing?

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via LC-MS/MS (Q-TOF) .
  • Degradant Identification : Major degradant (m/z 455.3) results from hydrolysis of the propargyloxy group .

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